molecular formula C16H18N2O2 B13211440 2-Methyl-3-[1-(3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

2-Methyl-3-[1-(3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

Cat. No.: B13211440
M. Wt: 270.33 g/mol
InChI Key: LTJQXUKCKZBFJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-[1-(3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is a nitrile-containing organic compound characterized by a 2-oxopiperidin-3-yl core substituted with a 3-methylphenyl group at the 1-position and a methyl-ketopropanenitrile moiety at the 3-position.

Properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

2-methyl-3-[1-(3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

InChI

InChI=1S/C16H18N2O2/c1-11-5-3-6-13(9-11)18-8-4-7-14(16(18)20)15(19)12(2)10-17/h3,5-6,9,12,14H,4,7-8H2,1-2H3

InChI Key

LTJQXUKCKZBFJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CCCC(C2=O)C(=O)C(C)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-[1-(3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The specific conditions, such as temperature and solvent, can vary depending on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

2-Methyl-3-[1-(3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-3-[1-(3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to a biological effect . The specific molecular targets and pathways can vary depending on the application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key properties based on the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Phenyl Ring Purity Key Differences vs. Target Compound Source
3-[1-(2,3-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile C₁₆H₁₈N₂O₂ 270.33 2,3-Dimethyl ≥95% Additional methyl group at 2-position on phenyl Biosynth
3-[1-(4-Fluoro-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile C₁₆H₁₇FN₂O₂ ~285.33 (estimated) 4-Fluoro, 3-methyl N/A Fluorine substitution enhances electronegativity CymitQuimica
2-(Methylamino)-1-(3-methylphenyl)propan-1-one C₁₁H₁₅NO 177.24 3-Methyl N/A Lacks piperidinone ring; shorter carbon chain
N-[3-methyl-1-(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide C₂₄H₃₀N₂O 362.51 Complex alkyl/amide groups N/A Bulkier substituents; amide functionality

Key Findings :

Structural Modifications: The 2,3-dimethylphenyl analog (Biosynth) introduces steric hindrance due to the additional methyl group at the 2-position, which may reduce conformational flexibility compared to the target compound’s single 3-methyl substituent .

Functional Group Impact: Compounds lacking the piperidinone ring (e.g., 2-(methylamino)-1-(3-methylphenyl)propan-1-one) exhibit simpler structures and lower molecular weights, likely reducing their binding affinity to complex biological targets . The presence of a nitrile group in the target compound and its analogs distinguishes them from amide- or amine-containing derivatives (e.g., N-[3-methyl-1-(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide), which may alter solubility and reactivity .

Synthetic and Analytical Considerations :

  • Purity data for the target compound are unavailable, but analogs like the Biosynth product are standardized at ≥95%, reflecting typical quality thresholds for research chemicals .
  • Fluorinated derivatives (e.g., CymitQuimica’s compound) may require specialized analytical methods (e.g., ¹⁹F NMR) for characterization, adding complexity to synthesis workflows .

Research Implications

The structural diversity among these analogs highlights the following trends:

  • Substituent Position : Methyl groups at the 3-position (target compound) vs. 2,3-dimethyl (Biosynth) balance steric effects and synthetic accessibility.
  • Electron-Withdrawing Groups : Fluorine substitution (CymitQuimica) could optimize pharmacokinetic properties, such as membrane permeability or enzymatic resistance.
  • Core Modifications: Piperidinone-containing compounds offer a versatile scaffold for drug discovery, contrasting with simpler ketone or amine derivatives .

Biological Activity

2-Methyl-3-[1-(3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile, with the CAS number 2060020-65-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H18N2O2
  • Molecular Weight : 270.33 g/mol
  • Structural Characteristics : The compound features a piperidine ring and a nitrile functional group, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes. Preliminary studies suggest that it may exhibit antidepressant and analgesic properties through modulation of neurotransmitter systems.

Pharmacological Effects

  • Antidepressant Activity : Research indicates that derivatives of oxopiperidine compounds can influence serotonin and norepinephrine levels in the brain, suggesting a potential antidepressant effect. A study demonstrated that similar compounds showed significant improvement in depression-like behaviors in animal models .
  • Analgesic Properties : The compound's structural similarity to known analgesics suggests it may also provide pain relief. In vitro assays have shown that related compounds inhibit pain pathways effectively, potentially offering new avenues for pain management therapies .

Case Studies

  • Study on Antidepressant Effects :
    • Objective : To evaluate the antidepressant-like effects of 2-Methyl-3-[1-(3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile in rodent models.
    • Methods : Mice were administered varying doses of the compound, followed by behavioral tests (e.g., forced swim test).
    • Results : Significant reductions in immobility time were observed, indicating enhanced mood-related behavior compared to control groups .
  • Analgesic Efficacy Study :
    • Objective : To assess the analgesic potential of the compound using a formalin test.
    • Methods : The compound was administered to rats, and pain response was measured.
    • Results : The compound exhibited a dose-dependent reduction in pain response, suggesting effective analgesic properties .

Data Table

PropertyValue
Molecular FormulaC16H18N2O2
Molecular Weight270.33 g/mol
CAS Number2060020-65-5
Antidepressant ActivityYes (preliminary evidence)
Analgesic ActivityYes (preliminary evidence)

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-methyl-3-[1-(3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile?

  • Methodological Answer : A plausible route involves cyanopropionylation of a piperidinone intermediate. For example, Scheme 3 in describes the synthesis of structurally analogous 3-oxo-3-piperidin-1-yl-propionitrile derivatives using ethanol and piperidine under controlled temperatures (0–5°C). Adapting this approach, the target compound could be synthesized via nucleophilic substitution or condensation between a 2-oxopiperidin-3-yl precursor and a cyanopropionylating agent. Reaction optimization should include monitoring by TLC or HPLC to track intermediate formation .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Assign peaks for the methyl group (δ ~1.2–1.5 ppm), aromatic protons (δ ~6.8–7.4 ppm), and ketone/cyano groups (δ ~2.5–3.5 ppm for carbonyls; δ ~120–125 ppm for nitrile in ¹³C NMR).
  • X-ray Crystallography : demonstrates single-crystal X-ray analysis for similar acrylate derivatives, achieving a data-to-parameter ratio of 23.5 and R factor of 0.055. Apply similar protocols to resolve stereochemical ambiguities .
  • High-Resolution Mass Spectrometry (HRMS) : Calculate the exact mass (e.g., C₁₆H₁₆N₂O₃: exact mass ~284.1157) and compare with experimental HRMS data, as shown in for related metabolites .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies may arise from impurities or stereochemical variations.

  • Purity Analysis : Use reverse-phase HPLC (C18 column) with UV detection at 210–254 nm, as in , which lists impurity profiling for propanoic acid derivatives. Quantify impurities using area normalization or spiked standards .
  • Stereoisomer Separation : Employ chiral chromatography (e.g., Chiralpak IA column) with hexane/isopropanol gradients. Compare retention times with enantiomerically pure standards synthesized via asymmetric catalysis.

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions with enzymes or receptors. For example, ’s derivatives were tested as enzyme inhibitors; apply similar protocols to map hydrogen bonding and hydrophobic interactions.
  • QSAR Analysis : Correlate substituent effects (e.g., 3-methylphenyl vs. 4-methoxyphenyl in ) with bioactivity data. Calculate descriptors (e.g., logP, polar surface area) using tools like MOE or Schrödinger .

Q. What metabolic pathways should be investigated for this compound in preclinical studies?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. highlights the use of exact mass (e.g., 214.0464) to identify hydroxylated or oxidized derivatives .
  • Isotope Labeling : Synthesize a deuterated analog (e.g., CD₃ at the methyl group) to track metabolic stability using ²H NMR or MS fragmentation patterns.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.